Lanthanum(III) phosphate

Description

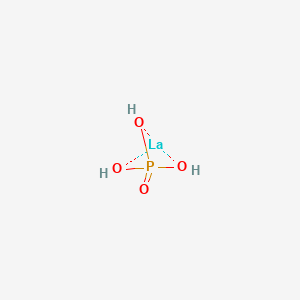

Structure

2D Structure

Propriétés

IUPAC Name |

lanthanum;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXQXPFOXZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.901 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-59-1, 14913-14-5 | |

| Record name | Lanthanum phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum(III) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014913145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies for Lanthanum Iii Phosphate Materials

Aqueous Precipitation Techniques

Aqueous precipitation is a widely utilized and straightforward method for synthesizing Lanthanum(III) phosphate (B84403). researchgate.netnih.gov This technique involves the reaction of soluble lanthanum salts with a phosphate source in an aqueous medium, leading to the precipitation of insoluble LaPO₄. The properties of the resulting material are highly dependent on the precise control of reaction conditions.

Controlled pH and Temperature Precipitation

The pH of the reaction solution is a critical parameter that influences the phase, morphology, and crystallinity of the synthesized Lanthanum(III) phosphate. chemistry.kzmdpi.com Studies have shown that adjusting the pH can lead to the formation of different crystalline structures. For instance, in hydrothermal synthesis, an increase in pH can cause a structural change from a hexagonal to a monoclinic crystal system, along with an increase in crystallite size. chemistry.kz The effectiveness of lanthanum-based materials for phosphate removal from aqueous solutions is also highly pH-dependent, with optimal precipitation often occurring under slightly alkaline or specific acidic conditions depending on the lanthanum source used. mdpi.comfrontiersin.org For example, using lanthanum carbonate as the adsorbent, the maximum adsorption of phosphate was achieved at a pH of 3.0. frontiersin.org

Temperature also plays a crucial role in the crystallization process. While precipitation can occur at room temperature, elevated temperatures are often employed to enhance crystallinity and control particle morphology. researchgate.net For instance, hexagonal LaPO₄·nH₂O and monoclinic LaPO₄ have been prepared via hydrothermal reaction at 100 °C and 200 °C, respectively, by carefully controlling the acidity. researchgate.net

Role of Precursor Materials (e.g., LaCl₃, La₂O₃, (NH₄)₃PO₄, H₃PO₄)

The choice of precursor materials significantly impacts the characteristics of the final this compound product. researchgate.netjst.go.jp Common lanthanum sources include lanthanum chloride (LaCl₃) and lanthanum oxide (La₂O₃), while phosphate sources often include phosphoric acid (H₃PO₄) and ammonium (B1175870) phosphate ((NH₄)₃PO₄). researchgate.netjst.go.jp

Research has demonstrated that different combinations of these precursors can lead to variations in the stoichiometry and phase of the resulting LaPO₄. researchgate.netjst.go.jp For example, a study using La₂O₃, LaCl₃, (NH₄)₃PO₄, and H₃PO₄ as precursors resulted in the formation of the hexagonal rhabdophane (B76276) structure (LaPO₄·0.5H₂O). researchgate.netjst.go.jp The non-stoichiometric nature of the products was attributed to the solubility in the aqueous medium and the partial precipitation of other phosphate species like HPO₄²⁻ and H₂PO₄⁻. researchgate.netjst.go.jp The use of specific precursors can also influence the surface area of the resulting powder. researchgate.net

| Precursor Combination | Resulting Phase | Key Findings |

| LaCl₃ and H₃PO₄ | Rhabdophane (hexagonal) | Suitable for aqueous sol-gel synthesis of nanorods. researchgate.netniist.res.in |

| La₂O₃ and H₃PO₄ | Rhabdophane (hexagonal) | The reaction of lanthanum carbonate (derived from La₂O₃) with H₃PO₄ can form porous materials. researchgate.net |

| La(NO₃)₃ and (NH₄)₂HPO₄ | Rhabdophane (hexagonal) | The pH is maintained at a constant value by adding ammonium hydroxide (B78521). researchgate.net |

| LaCl₃ and (NH₄)₃PO₄ | Rhabdophane (hexagonal) | Produces non-stoichiometric LaPO₄ due to partial precipitation of other phosphate species. researchgate.netjst.go.jp |

Sol-Gel Processing

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. researchgate.net This method offers excellent control over the product's purity, homogeneity, and particle size at relatively low temperatures. researchgate.net

In the synthesis of this compound, the sol-gel route can be adapted for both aqueous and non-aqueous media. researchgate.netresearchgate.net An aqueous sol-gel technique has been successfully employed to synthesize rod-shaped, nanocrystalline LaPO₄ particles. researchgate.netresearchgate.net This process typically involves the formation of a lanthanum phosphate sol from precursors like lanthanum chloride and phosphoric acid, followed by gelation induced by adjusting the pH, for instance, with ammonia (B1221849) solution. researchgate.net The resulting gel can then be dried and calcined to obtain the final crystalline material. researchgate.net The morphology of the particles, such as nanorods, can be retained even after calcination at high temperatures. researchgate.net

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. These techniques are particularly effective for producing well-defined, highly crystalline nanomaterials. researchgate.netchemistry.kz

High-Pressure and High-Temperature Crystallization

Under high-pressure and high-temperature conditions, hydrothermal synthesis allows for precise control over the morphology and crystal structure of this compound. researchgate.netchemistry.kzvu.lt The crystal structure of lanthanide orthophosphates is influenced by the ionic radius of the lanthanide, with a hexagonal structure typically forming for lighter lanthanides like lanthanum. vu.lt However, heat treatment at high temperatures (e.g., 900 °C) can transform the hexagonal phase into a more stable monoclinic phase. vu.lt

Research has shown that parameters such as pH, temperature, and reaction time significantly affect the final product. chemistry.kz For example, increasing the pH during hydrothermal synthesis can lead to a change in morphology and a transition from a hexagonal to a monoclinic crystal structure. chemistry.kz This method has been used to produce LaPO₄ with quasi-1D morphology, such as nanorods. researchgate.net A hydrothermal hot-pressing (HHP) process has also been developed to synthesize bulk lanthanum phosphate samples, where pressure, temperature, and the amount of water are varied to improve the density and strength of the material. researchgate.netkstudy.com

| Parameter | Effect on LaPO₄ Synthesis |

| pH | Increasing pH can lead to a transition from hexagonal to monoclinic crystal structure and an increase in crystallite size. chemistry.kz |

| Temperature | Higher temperatures (e.g., 200 °C) can favor the formation of the monoclinic phase, while lower temperatures (e.g., 100 °C) can produce the hexagonal phase. researchgate.net |

| Pressure | Used in hydrothermal hot-pressing to increase the density of bulk LaPO₄ samples. researchgate.netkstudy.com |

| Reaction Time | Along with pH and temperature, affects the morphology and structure of the final product. chemistry.kz |

Epoxide Route for Room Temperature Synthesis

A significant advancement in the synthesis of this compound is the development of the epoxide route, which allows for the formation of crystalline materials at room temperature. researchgate.netconicet.gov.arresearchgate.net This one-pot alkalinization method is based on the reaction between a nucleophile and an epoxide. researchgate.netconicet.gov.ar The slow hydrolysis of the epoxide generates hydroxide ions in a controlled manner, leading to a gradual increase in pH and subsequent precipitation of LaPO₄. researchgate.netconicet.gov.ard-nb.info

A key advantage of the epoxide route is the ability to monitor the reaction progress by tracking the pH, which allows for the identification of different precipitation steps. researchgate.netconicet.gov.ard-nb.info Furthermore, the size and shape of the LaPO₄ particles can be precisely controlled by varying the organic co-solvents used in the reaction. researchgate.netconicet.gov.ar This has enabled the synthesis of crystalline LaPO₄ particles with diverse morphologies, including dumbbell, urchin, and needle shapes, with sizes ranging from the nanometer to the micrometer scale. researchgate.netconicet.gov.ard-nb.info This method has been successfully used to synthesize the rhabdophane phase of LaPO₄. researchgate.netconicet.gov.arresearchgate.net

Control of Nanotexture, Size, and Morphology

The precise control over the nanotexture, size, and morphology of this compound particles is crucial for its application in fields such as bioimaging, drug delivery, and catalysis. Various synthetic strategies have been developed to achieve specific shapes like dumbbells, urchins, and needles.

One effective approach is the "Epoxide Route," a room-temperature alkalinization method. conicet.gov.arresearchgate.netconicet.gov.ar This one-pot synthesis relies on the reaction between a nucleophile and an epoxide to control the precipitation of LaPO₄. conicet.gov.arresearchgate.netconicet.gov.ar By adjusting the organic co-solvents used in the reaction, it is possible to direct the growth of the crystalline particles into distinct morphologies. conicet.gov.arresearchgate.netconicet.gov.ar For instance, the use of different solvent systems can yield dumbbell, urchin, and needle-shaped LaPO₄ particles with sizes ranging from under 200 nanometers to over 5 micrometers. conicet.gov.arresearchgate.netconicet.gov.ar The intrinsic nature of this method allows for monitoring the reaction via pH, providing insight into the different precipitation steps. conicet.gov.arresearchgate.netconicet.gov.ar

Another method involves a Pluronic P123-assisted hydrothermal reaction. This technique has been shown to produce uniform spindle-shaped microarchitectures that are self-assembled from aligned single-crystalline nanowires. acs.org These structures exhibit enhanced photoluminescence compared to disordered arrangements. acs.org The morphology of lanthanum hydroxide nanoparticles, a precursor to lanthanum phosphate, can also be controlled through nonaqueous sol-gel routes, yielding nanorods and nanofibers. mpg.de The choice of organic solvents and the presence of additives like KMnO₄ play a critical role in directing the particle shape. mpg.de

| Synthesis Method | Controlled Morphologies | Size Range | Key Parameters |

| Epoxide Route | Dumbbell, urchin, needle | <200 nm to >5 µm | Organic co-solvents |

| Pluronic P123-assisted hydrothermal | Spindle-shaped microarchitectures (from nanowires) | Micrometer scale | Pluronic P123 surfactant |

| Nonaqueous sol-gel (for precursor) | Nanorods, nanofibers | Nanometer to micrometer | Organic solvents, additives (e.g., KMnO₄) |

Solid-State Reaction Methods

Solid-state reaction methods are a conventional and straightforward approach for synthesizing this compound powders. researchgate.netkyoto-u.ac.jp This method typically involves the direct reaction of solid precursors at elevated temperatures. For instance, LaPO₄ can be synthesized by reacting lanthanum carbonate (La₂(CO₃)₃) powder with orthophosphoric acid (H₃PO₄) followed by calcination at high temperatures, such as 1500°C. tandfonline.com The phase of the resulting material can transform from hexagonal LaPO₄·0.5H₂O to monoclinic LaPO₄ depending on the calcination temperature. tandfonline.com

While simple, the solid-state method allows for the production of polycrystalline lanthanum phosphates and can be adapted to introduce dopants, such as strontium, by including the corresponding precursor in the initial mixture. kyoto-u.ac.jp The properties of the final product, including phase and morphology, are influenced by the mass ratios of the reactants and the calcination temperatures. tandfonline.com

Core-Shell Nanoparticle Synthesis

Core-shell nanoparticles of this compound are of particular interest for applications requiring the encapsulation and retention of other elements, such as in targeted alpha therapy for cancer treatment. nih.govresearchgate.net This synthesis involves the initial creation of a "core" nanoparticle, which can be doped with a desired element, followed by the deposition of one or more "shells" of pure LaPO₄.

The synthesis of the core LaPO₄ nanoparticles can be achieved through an aqueous solution reaction. For example, reacting lanthanum nitrate (B79036) (La(NO₃)₃) with sodium tripolyphosphate (TPP) under moderate heating produces core nanoparticles. nih.govresearchgate.net These core particles can then be coated with successive layers of "cold" or non-radioactive LaPO₄ to form core-shell structures. nih.govresearchgate.net For instance, LaPO₄ core particles with a mean diameter of 3.4 nm can be grown to core+2 shells nanoparticles with a mean diameter of 6.3 nm. nih.govresearchgate.net This shell deposition significantly improves the retention of encapsulated elements and their decay products. nih.govresearchgate.netnih.gov

A similar approach can be used to create nanoparticles with dopants localized at the surface. acs.org This is achieved by reacting a colloidal solution of pure LaPO₄ nanoparticles with the dopant ions in the presence of excess phosphate. acs.org

Synthesis of Modified and Composite this compound Materials

To enhance its properties and expand its applications, this compound is often incorporated into or used to modify other materials, creating advanced composites.

Lanthanum-Modified Bentonite (B74815)

Lanthanum-modified bentonite (LMB) is a widely studied composite material, particularly for its high efficiency in removing phosphate from water. deswater.comresearchgate.netresearchgate.net The synthesis of LMB typically involves loading lanthanum ions onto the bentonite clay structure. Several methods can be employed for this modification:

Impregnation Method : This involves stirring sodium bentonite in a solution of a lanthanum salt, such as lanthanum chloride (LaCl₃), for an extended period. deswater.com The mixture is then centrifuged, washed, and dried. deswater.com

High-Temperature Calcination and Liquid-Phase Precipitation : Bentonite can be calcined at high temperatures (e.g., 773.15 K) to increase its specific surface area and porosity. iwaponline.com Subsequently, it is treated with a LaCl₃ solution, and the pH is adjusted to precipitate lanthanum species onto the bentonite surface. iwaponline.com

Ion Exchange : This method utilizes the natural ion-exchange capacity of bentonite to incorporate lanthanum ions into its structure. deswater.com

The resulting LMB materials exhibit significantly enhanced phosphate adsorption capacities compared to unmodified bentonite. deswater.com Some preparations can be further enhanced by co-modification with other substances like chitosan (B1678972). iwaponline.com

Lanthanum-Modified Sludge Biochar

Biochar, a carbon-rich material produced from the pyrolysis of biomass, can be modified with lanthanum to create effective adsorbents for pollutants. Lanthanum-modified sludge biochar is synthesized for applications such as phosphorus and fluoride (B91410) removal. mdpi.comnih.govfrontiersin.org

The general synthesis process involves:

Pyrolysis : Municipal sludge is pyrolyzed at a specific temperature (e.g., 700°C) to produce sludge-derived biochar (SBC). mdpi.comnih.gov

Modification : The SBC is then modified with a lanthanum salt solution, such as lanthanum nitrate or lanthanum chloride. mdpi.comnih.govscljs1975.com This can be done through methods like co-precipitation. scljs1975.com The modification conditions, including the concentration of the lanthanum solution, pH, and temperature, are optimized to maximize the desired properties of the final material. mdpi.comnih.govscljs1975.com

This modification results in the successful loading of lanthanum species, such as La(OH)₃, onto the biochar surface, significantly increasing its adsorption capacity for target pollutants. frontiersin.org

La-Zeolite Composites

Zeolites, microporous aluminosilicate (B74896) minerals, are excellent support materials for functional nanoparticles. La-zeolite composites are synthesized to leverage the high surface area and porous structure of zeolites and the specific reactivity of lanthanum. researchgate.netmdpi.com These composites have applications in catalysis and adsorption. ufrgs.br

One synthesis approach involves using coal fly ash as a raw material to first produce zeolite through a fusion-hydrothermal treatment. researchgate.net The resulting zeolite is then modified with a lanthanum solution to create a zeolite/hydrous lanthanum oxide hybrid material. researchgate.net Another method involves the in-situ hydrothermal synthesis of a zeolite/activated carbon composite, where the zeolite component can be a low-silicon X-type (LSX) zeolite. nih.govmdpi.com The synthesis conditions, such as temperature, time, and the molar ratios of reactants, are carefully controlled to achieve the desired composite structure and properties. nih.gov

Hydrated Lanthanum Oxide-Modified Nanocomposites

The synthesis of nanocomposites modified with hydrated lanthanum oxide involves several chemical methods, primarily focusing on the precipitation of lanthanum hydroxide, which can then be incorporated into or used to coat a substrate material. These methods are valued for their ability to create materials with tailored properties for various applications.

One common approach is the chemical precipitation of lanthanum hydroxide from a lanthanum salt solution using a base. The characteristics of the resulting nanostructures, such as morphology and crystallinity, are influenced by factors like the type of alkali solution used (e.g., NaOH or KOH) and the reaction temperature. For instance, lanthanum hydroxide nanostructures, including elliptical nanoparticles and octahedral rods, have been prepared by treating lanthanum oxide in concentrated NaOH and KOH solutions under different temperature conditions, such as hydrothermal treatment or room temperature precipitation. researchgate.net The properties of the final nanocomposite can be further tuned by the choice of the starting components and any excipients used. mdpi.com

Another method involves the direct hydration of bulk lanthanum oxide. For example, lanthanum hydroxide with a rod-like morphology can be synthesized through a simple hydration process where bulk lanthanum oxide is boiled in a normal water solution. This process leads to the formation of the hexagonal phase of La(OH)₃. researchgate.net

Hydrothermal synthesis is also employed to create lanthanum oxide nanoparticle-modified materials. In one example, pumice was modified with lanthanum oxide nanoparticles through a hydrothermal process, which resulted in a high loading ratio of the lanthanum oxide. researchgate.net This method highlights the ability to impregnate a porous support with lanthanum-containing functional groups.

The general synthesis process for hydrated lanthanum oxide-modified nanocomposites can be summarized in the following table:

Table 1: Synthesis Parameters for Hydrated Lanthanum Oxide-Modified Nanocomposites

| Synthesis Method | Precursors/Starting Materials | Key Process Conditions | Resulting Material | Reference |

|---|---|---|---|---|

| Chemical Precipitation | Lanthanum Oxide (La₂O₃), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Treatment in 10 M alkali solutions at room temperature or under hydrothermal conditions. | Elliptical nanoparticles, octahedral rods, and irregular nanoparticles of Lanthanum Hydroxide (La(OH)₃). | researchgate.net |

| Direct Hydration | Bulk Lanthanum Oxide (La₂O₃), Water | Boiling in a normal water solution. | Rod-like structures of hexagonal phase Lanthanum Hydroxide (La(OH)₃). | researchgate.net |

Lanthanum-Doped UiO-66 Frameworks

Lanthanum-doped UiO-66, a type of metal-organic framework (MOF), is synthesized by introducing lanthanum ions into the zirconium-based UiO-66 structure. This doping is typically achieved during the solvothermal synthesis of the MOF. The incorporation of lanthanum can enhance the material's properties, for instance, by creating more adsorption sites through a reduction in the coordination number. sci-hub.boxrsc.org

The synthesis of lanthanum-doped UiO-66 generally involves a one-pot solvothermal reaction. In a typical procedure, a zirconium salt, such as zirconium tetrachloride (ZrCl₄), and the organic linker, terephthalic acid (1,4-benzenedicarboxylic acid or BDC), are dissolved in a solvent, commonly N,N-dimethylformamide (DMF). A lanthanum precursor, such as lanthanum(III) nitrate (La(NO₃)₃), is then added to this solution. acs.org

The mixture is subjected to ultrasonication to ensure homogeneity before being heated in a hydrothermal reactor. The crystallization occurs at elevated temperatures, for example, 120 °C, for a specific duration, such as 12 hours. After the reaction, the solid product is collected by centrifugation, washed with a solvent like methanol (B129727) to remove unreacted precursors and solvent, and then dried. acs.org The amount of lanthanum incorporated into the framework can be controlled by varying the initial ratio of the lanthanum precursor to the zirconium and organic linker. acs.org

The key parameters for the synthesis of lanthanum-doped UiO-66 are detailed in the table below:

Table 2: Synthesis Parameters for Lanthanum-Doped UiO-66 Frameworks

| Parameter | Details | Reference |

|---|---|---|

| Synthesis Method | Solvothermal Reaction | acs.orgscispace.com |

| Zirconium Precursor | Zirconium Tetrachloride (ZrCl₄) | acs.org |

| Organic Linker | Terephthalic Acid (BDC) | acs.org |

| Lanthanum Precursor | Lanthanum(III) Nitrate (La(NO₃)₃) | acs.org |

| Solvent | N,N-Dimethylformamide (DMF), Acetic Acid (CH₃COOH) | acs.org |

| Reaction Temperature | 120 °C | acs.org |

| Reaction Time | 12 hours | acs.org |

| Post-Synthesis Treatment | Centrifugation, washing with methanol, drying at 60 °C. | acs.org |

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the atomic and molecular properties of LaPO₄.

FTIR spectroscopy is employed to identify the functional groups present in Lanthanum(III) phosphate (B84403) by measuring the absorption of infrared radiation. The FTIR spectrum of LaPO₄ is characterized by absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) tetrahedra and, in hydrated forms, water molecules and hydroxyl (OH) groups.

The primary vibrational modes of the PO₄³⁻ group are observed in the spectrum. The antisymmetric stretching vibration (ν₃) typically appears as a strong band in the region of 950-1100 cm⁻¹, while the antisymmetric deformation vibration (ν₄) is found around 540-615 cm⁻¹ researchgate.net. The symmetric stretching (ν₁) and symmetric deformation (ν₂) modes may also be present but are often weaker.

In hydrated phases of Lanthanum(III) phosphate, such as the rhabdophane (B76276) form (LaPO₄·nH₂O), additional bands related to water and hydroxyl groups are evident. A broad absorption band observed between 3440 cm⁻¹ and 3760 cm⁻¹ is attributed to the stretching vibrations of water molecules researchgate.net. Bending and stretching vibrations of OH groups can also be identified at various wavenumbers, including peaks around 3749 cm⁻¹ and 3456 cm⁻¹ researchgate.net. The presence and nature of these bands confirm the hydration state of the compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3760 - 3440 | O-H Stretching (Water) | researchgate.net |

| ~954 - 993 | P-O Antisymmetric Stretching (ν₃ of PO₄³⁻) | researchgate.net |

| ~615 | O-P-O Antisymmetric Deformation (ν₄ of PO₄³⁻) | researchgate.net |

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS analysis focuses on the core level spectra of Lanthanum (La 3d), Phosphorus (P 2p), and Oxygen (O 1s).

The La 3d spectrum exhibits a characteristic doublet, corresponding to the La 3d₅/₂ and La 3d₃/₂ spin-orbit components. For LaPO₄, the main peak for La 3d₅/₂ is typically observed at a binding energy of approximately 836.5 eV, with a corresponding satellite peak at a higher binding energy around 840.3 eV researchgate.net. The La 3d₃/₂ peak appears at about 853.2 eV, accompanied by its satellite at 857.0 eV researchgate.net. The presence of these "shake-up" satellite structures is indicative of the La³⁺ state.

The Phosphorus 2p spectrum shows a single peak characteristic of the pentavalent phosphorus in the phosphate tetrahedral environment (PO₄³⁻) researchgate.net. This P 2p peak is typically located at a binding energy of around 133.4 eV to 133.8 eV researchgate.netmdpi.com.

The O 1s spectrum in LaPO₄ can often be deconvoluted into multiple components. The main peak, corresponding to the oxygen in the phosphate lattice (P-O bonds), is found at a binding energy of approximately 531.1 eV. Other components at higher binding energies may be attributed to surface hydroxyl groups or adsorbed water.

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| La | 3d₅/₂ (main) | ~836.5 | researchgate.net |

| La | 3d₅/₂ (satellite) | ~840.3 | researchgate.net |

| La | 3d₃/₂ (main) | ~853.2 | researchgate.net |

| La | 3d₃/₂ (satellite) | ~857.0 | researchgate.net |

| P | 2p | ~133.8 | researchgate.net |

| O | 1s (P-O) | ~531.1 | lmaleidykla.lt |

Solid-state NMR spectroscopy, particularly ³¹P NMR, provides detailed information about the local chemical environment of the phosphorus atoms in LaPO₄. Since Lanthanum(III) is a diamagnetic ion, it allows for the observation of relatively sharp ³¹P NMR signals nih.gov.

The ³¹P solid-state NMR spectrum of diamagnetic LaPO₄ typically shows a resonance with a chemical shift that is dependent on the specific crystalline phase and local structure. For instance, a broad and asymmetric signal has been observed in the ³¹P{¹H} NMR spectrum of a La(III) phosphide (B1233454) complex at -113.0 ppm nih.gov. However, a significant challenge in obtaining high-resolution spectra is the quadrupolar broadening caused by the ¹³⁹La nucleus, which has a nuclear spin of I = 7/2 and a natural abundance of 99.9% nih.gov. This interaction can lead to broad lines, making it difficult to extract precise coupling constants nih.gov. Despite this, differences in the isotropic chemical shift between solid-state and solution NMR spectra can indicate similarities or differences in the material's structure between the two states acs.org. Computational DFT methods are often used in conjunction with experimental data to calculate ³¹P shielding tensors and assign chemical shifts to specific phosphorus environments within the crystal structure oulu.fi.

UV-Visible absorption spectroscopy is used to study the optical properties and electronic transitions of this compound. As a wide bandgap material, pure LaPO₄ is transparent in the visible region and does not show significant absorption mdpi.com. Its primary absorption occurs in the deep UV region.

The optical band gap of LaPO₄ can be determined from the absorption spectrum using a Tauc plot. For cerium-doped lanthanum phosphate, the bandgap has been calculated to be around 3.55 eV for a 2% doping concentration and 2.7 eV for a 6% concentration researchgate.net. The absorption spectrum of pure LaPO₄ typically shows a strong absorption edge in the UV range, from which the optical band gap is estimated. The introduction of dopant ions, such as cerium, can introduce new absorption peaks and cause a shift in the absorption edge, often towards higher wavelengths (a red shift) researchgate.net. For example, Ce-doped LaPO₄ shows absorption peaks around 367-382 nm researchgate.net.

Diffraction Methods

X-ray diffraction is the primary technique for identifying the crystalline structure of this compound. LaPO₄ is known to exist in several polymorphic forms, most notably the hydrated hexagonal rhabdophane phase (LaPO₄·nH₂O) and the anhydrous monoclinic monazite (B576339) phase researchgate.netnih.gov. A tetragonal xenotime (B576624) structure can also be formed, particularly for phosphates of smaller lanthanides instras.com.

Rhabdophane (Hexagonal): This phase typically forms at lower temperatures, for instance, through precipitation from aqueous solutions researchgate.net. Its XRD pattern is characterized by a hexagonal crystal structure (space group P6₂22) or a related monoclinic C2 space group for the hydrated form iucr.orgfrontiersin.org. The hydrated form, often LaPO₄·0.5H₂O or LaPO₄·0.67H₂O, is stable at room temperature but can be converted to the monazite phase upon heating researchgate.netresearchgate.net.

Monazite (Monoclinic): This is the thermodynamically stable anhydrous phase of LaPO₄, obtained by calcining the rhabdophane precursor at high temperatures (typically above 700-800°C) researchgate.netnih.gov. The monazite structure is monoclinic, belonging to the P2₁/n space group frontiersin.orgacs.org. Its XRD pattern shows sharp, well-defined peaks indicative of high crystallinity. The diffraction peaks corresponding to the monazite phase are distinct from those of the rhabdophane phase, allowing for clear identification researchgate.net. For example, prominent diffraction peaks for the monoclinic phase have been indexed to planes such as (200) and (120) researchgate.net.

XRD analysis is crucial for confirming phase purity, determining crystallite size, and studying phase transitions in this compound materials researchgate.netnbuv.gov.uaresearchgate.net.

| Polymorph | Crystal System | Space Group | Common Conditions | Reference |

|---|---|---|---|---|

| Rhabdophane | Hexagonal / Monoclinic (hydrated) | P6₂22 / C2 | Low-temperature synthesis, hydrated form | iucr.orgfrontiersin.org |

| Monazite | Monoclinic | P2₁/n | High-temperature calcination, anhydrous form | frontiersin.orgacs.org |

Microscopic and Morphological Characterization

Microscopic techniques are fundamental to visualizing the physical form, size, and crystal structure of this compound, particularly in its nanocrystalline state.

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of this compound nanoparticles. It provides detailed information on particle size, morphology, and crystalline structure. Studies utilizing TEM have revealed that LaPO₄ nanoparticles can be synthesized with distinct structures, such as core and core-shell morphologies. For instance, analysis has shown that core LaPO₄ nanoparticles can have a mean diameter of 3.4 nm, while the addition of two subsequent LaPO₄ shells increases the mean diameter to 6.3 nm. nih.gov TEM imaging, in conjunction with other techniques like X-ray diffraction, has confirmed that these nanoparticles typically crystallize in the rhabdophane phase. nih.gov For particles smaller than 3 nm, however, TEM images may suffer from low contrast. instras.com

Table 1: TEM Analysis of this compound Nanoparticles

| Sample Type | Mean Diameter (nm) | Crystalline Phase |

| Core LaPO₄ Nanoparticles | 3.4 | Rhabdophane |

| Core + 2 Shells LaPO₄ Nanoparticles | 6.3 | Rhabdophane |

Data sourced from a study on LaPO₄ nanoparticles for targeted alpha therapy. nih.gov

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of this compound materials. It provides a three-dimensional perspective of the sample's surface features. SEM analysis is particularly useful when combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), a technique that allows for simultaneous elemental analysis. nih.govnih.gov This combination, often referred to as SEM-EDS, can confirm the presence and distribution of lanthanum and phosphorus within a sample. nih.govnih.gov For example, this method has been effectively used to identify lanthanum phosphate deposits in various matrices, confirming the material's identity by detecting the characteristic X-ray signals of its constituent elements. nih.govnih.gov

Table 2: Particle Size Data for Lanthanide Phosphate Nanoparticles

| Compound | Technique | Mean Particle Diameter (nm) |

| Lanthanum Phosphate (Core) | TEM | 3.4 |

| Lanthanum Phosphate (Core+2 Shells) | TEM | 6.3 |

| Gadolinium Phosphate | SAXS | 2.6 |

This table combines data from different studies to illustrate the range of particle sizes observed for lanthanide phosphates. nih.govinstras.com

Thermal Analysis (e.g., DTA/TGA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature under a controlled atmosphere. uni-siegen.deuomustansiriyah.edu.iq In DTA, the temperature difference between the sample and an inert reference is measured as they are heated, revealing thermal events like phase transitions or decompositions. uni-siegen.de TGA measures the change in mass of a sample upon heating, which is useful for studying dehydration and decomposition processes. uni-siegen.de Studies on this compound have shown that the material is thermally stable at high temperatures. jst.go.jp For comparison, the thermal analysis of a related compound, lanthanum carbonate octahydrate, shows a distinct multi-step weight loss in TGA. The initial loss up to about 350°C corresponds to the loss of water molecules, while subsequent losses at higher temperatures are due to decarboxylation. sphinxsai.com

Surface Area and Porosity Measurements (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at liquid nitrogen temperatures. By analyzing the gas adsorption isotherm, the surface area and other textural properties like pore volume and pore size distribution can be calculated. This information is crucial for applications involving catalysis, adsorption, and interfacial reactions. For example, in a study of lanthanum-modified tobermorite (B576468) used for phosphate removal, BET analysis was a key characterization technique. researchgate.net While specific BET data for pure LaPO₄ is not detailed in the provided sources, analysis of related lanthanum compounds, such as lanthanum oxide (La₂O₃), demonstrates the type of data obtained.

Table 3: Illustrative BET Surface Area and Porosity Data for Lanthanum Compounds

| Compound | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

| Lanthanum Oxide (La₂O₃) | 12.8 | 0.05 | 16.5 |

| Lanthanum Oxycarbonate (La₂O₂CO₃) | 22.4 | 0.07 | 13.3 |

Note: This data is for related lanthanum compounds and serves to illustrate the parameters measured by the BET technique. researchgate.net

Elemental Analysis

Elemental analysis is performed to verify the chemical composition and stoichiometry of this compound. Techniques like Inductively Coupled Plasma (ICP) atomic emission spectroscopy and Energy-Dispersive X-ray Spectroscopy (EDS) are commonly used. nih.govnih.gov EDS, often coupled with SEM, can provide qualitative and semi-quantitative information about the elemental makeup of the sample's surface. nih.gov ICP is a highly sensitive technique used for the accurate quantitative determination of the lanthanum content in materials. nih.gov Chemical analysis of synthesized this compound has sometimes indicated a non-stoichiometric state, which may be attributed to the solubility of the product or the partial precipitation of other phosphate species during synthesis. jst.go.jp

Fundamental Mechanisms of Interaction

Ion Exchange Mechanisms

Ion exchange is a significant process in the interaction of lanthanum-based materials with phosphate-containing solutions, often resulting in the formation of Lanthanum(III) phosphate (B84403). In this mechanism, anions present on the surface of a lanthanum-containing solid phase are swapped with phosphate ions from the surrounding solution. For instance, hydroxyl (OH⁻) or chloride (Cl⁻) ions on the surface of lanthanum-based adsorbents can be exchanged for phosphate ions. This process is a key step in the high affinity and selectivity of these materials for phosphate.

The ion exchange process can be influenced by the nature of the lanthanum material. For example, a flexible, anionic, open-framework material, NaLa[(PO₃H)₂CH-C₆H₄-CH(PO₃H)₂]·4H₂O, has demonstrated exceptional selectivity for monovalent metal cations through ion exchange, where Na⁺ ions are exchanged. While this particular example focuses on cation exchange, it highlights the capacity of lanthanum-phosphate frameworks to participate in ion exchange processes. The efficiency of ion exchange is also dependent on the presence of other ions in the solution, which can compete with phosphate for exchange sites.

The enthalpies of ion exchange involving lanthanum have been found to be endothermic. For instance, the exchange of La³⁺ with α-titanium phosphate in its hydrogen, sodium, and n-butylammonium forms resulted in enthalpy values of 7.00 ± 0.13, 14.84 ± 0.60, and 21.45 ± 1.60 kJ mol⁻¹, respectively acs.org.

| Matrix | Enthalpy of Ion Exchange (kJ mol⁻¹) |

|---|---|

| α-Titanium Hydrogen Phosphate (TPH) | 7.00 ± 0.13 |

| α-Titanium Sodium Phosphate (TPNa) | 14.84 ± 0.60 |

| α-Titanium n-Butylammonium Phosphate (TPBA) | 21.45 ± 1.60 |

Ligand Exchange Reactions

Ligand exchange is a predominant mechanism in the binding of phosphate to lanthanum-containing surfaces, leading to the formation of stable Lanthanum(III) phosphate complexes. This process involves the displacement of surface functional groups, typically hydroxyl (-OH) groups on lanthanum hydroxides or oxides, by phosphate ions from the solution. This exchange results in the formation of a direct coordinate bond between the lanthanum center and the phosphate ion, specifically a La-O-P bond.

Spectroscopic studies, such as Fourier Transform Infrared Spectroscopy (FTIR), have provided evidence for this mechanism by detecting the formation of monodentate surface species (=La-OPO₃) researchgate.net. The ligand exchange process is a form of chemisorption and is a key contributor to the high affinity and specificity of lanthanum-based materials for phosphate. The efficiency of ligand exchange can be influenced by the pH of the solution, as it affects the protonation state of both the phosphate ions and the surface hydroxyl groups. The reaction is a key step in the formation of inner-sphere surface complexes.

Surface Complexation (Inner-sphere and Outer-sphere)

Surface complexation is a critical mechanism describing the binding of phosphate ions to the surface of lanthanum-containing materials, ultimately leading to the formation of this compound. This process can be categorized into inner-sphere and outer-sphere complexation.

Inner-sphere complexation involves the formation of a direct chemical bond between the phosphate ion and the lanthanum ion on the surface, without any water molecules in between. This is a strong, covalent-like interaction and is often the result of ligand exchange reactions. Studies using advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) have elucidated the specific configurations of these inner-sphere complexes. Research has shown that phosphate forms bidentate mononuclear and bidentate binuclear inner-sphere complexes on the surface of lanthanum hydroxide (B78521) nih.govacs.org. The prevalence of these configurations is dependent on factors like pH and the concentration of phosphate. For example, at acidic pH, diprotonated bidentate mononuclear and bidentate binuclear complexes coexist, while at a pH of 9, a monoprotonated bidentate binuclear complex becomes the dominant configuration nih.govacs.org.

Outer-sphere complexation , in contrast, involves the electrostatic attraction between the charged surface of the lanthanum-containing material and the phosphate ion, with a layer of water molecules separating them. This is a weaker interaction compared to inner-sphere complexation. While inner-sphere complexation is often the dominant mechanism for the strong binding of phosphate to lanthanum, outer-sphere complexation can be an initial step in the adsorption process.

| pH | Dominant Surface Complex Configurations |

|---|---|

| Acidic | Diprotonated Bidentate Mononuclear & Bidentate Binuclear |

| 7 | Monoprotonated Bidentate Mononuclear & Bidentate Binuclear |

| 9 | Monoprotonated Bidentate Binuclear |

Electrostatic Attraction

Electrostatic attraction plays a significant role in the initial interaction between phosphate ions and lanthanum-based materials. The surface of many lanthanum-containing adsorbents, such as lanthanum hydroxide, can become positively charged in acidic to neutral solutions. This positive surface charge arises from the protonation of surface hydroxyl groups.

Phosphate ions in aqueous solution exist in various anionic forms depending on the pH (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). The electrostatic attraction between the positively charged surface of the lanthanum material and the negatively charged phosphate ions facilitates the accumulation of phosphate at the solid-liquid interface. This mechanism often precedes and works in conjunction with other stronger binding mechanisms like ligand exchange and inner-sphere complexation. Zeta-potential measurements are commonly used to determine the surface charge of the adsorbent at different pH values and to understand the role of electrostatic attraction in the adsorption process. For instance, modifying a resin with lanthanum oxalate (B1200264) was found to increase its surface potential, thereby enhancing electrostatic adsorption of phosphate ions acs.org.

Chemical Precipitation and Co-precipitation

Chemical precipitation is a primary mechanism for the formation of this compound in aqueous environments. The trivalent lanthanum ion (La³⁺) has a very strong affinity for phosphate ions, leading to the formation of a highly insoluble precipitate, LaPO₄. This reaction is thermodynamically favorable, as indicated by the very low solubility product constant (Ksp) of this compound, with a pKsp value reported to be as high as 26.15 deswater.comosti.gov.

The precipitation of LaPO₄ is an effective method for removing phosphate from wastewater. Geochemical modeling and experimental results have confirmed that the dominant mechanism for phosphate removal by lanthanum-containing materials is the precipitation of the poorly soluble LaPO₄(s) nih.gov. The efficiency of this precipitation is influenced by pH, with effective removal observed over a broad pH range epa.gov.

Co-precipitation with this compound is a technique used for the separation and preconcentration of other metal ions. In this process, the formation of the LaPO₄ precipitate incorporates other dissolved ions into its crystal lattice or adsorbs them onto its surface. This has been demonstrated for the quantitative co-precipitation of iron(III) and lead at a pH of 2.3 researchgate.net. Cadmium and indium can also be quantitatively co-precipitated with lanthanum phosphate.

| Compound | pKsp | Temperature (°C) |

|---|---|---|

| This compound | 22.43 | Not Specified |

| This compound | 26.15 | 25 |

| This compound | 26.49 | 70 |

Lewis Acid-Base Interactions

The strong affinity between lanthanum and phosphate can be fundamentally understood through the principles of Lewis acid-base theory. The Lanthanum(III) ion (La³⁺) acts as a hard Lewis acid, characterized by its high positive charge and relatively small ionic radius, making it a strong electron pair acceptor. Phosphate ions (PO₄³⁻), being oxygen-containing anions, are considered hard Lewis bases due to the high electronegativity of the oxygen atoms, which are effective electron pair donors.

According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to bind with hard bases. This principle explains the highly favorable and strong interaction between La³⁺ and phosphate, leading to the formation of a very stable LaPO₄ compound. This Lewis acid-base interaction is the underlying driving force for other mechanisms such as ligand exchange and the formation of inner-sphere complexes. The Lewis acidity of the lanthanide ion is a key parameter that affects the stability of the complex and, consequently, the affinity of a lanthanide-based receptor for phosphate nih.govnih.gov.

Anion Substitution Reactions

Anion substitution is another important mechanism, particularly when lanthanum is present in a compound with other anions that can be displaced by phosphate. A notable example is the interaction of phosphate with lanthanum carbonate (La₂(CO₃)₃). In this case, phosphate removal from solution occurs through an in-situ anion substitution reaction where the carbonate ions (CO₃²⁻) in the lanthanum carbonate structure are replaced by phosphate ions (H₂PO₄⁻ or HPO₄²⁻) frontiersin.org.

This substitution reaction is driven by the much lower solubility of this compound compared to lanthanum carbonate. The process is essentially a solid-phase transformation where the lanthanum carbonate acts as a source of La³⁺ that then precipitates with the phosphate. This mechanism has been shown to be effective for phosphate removal, especially under weakly acidic conditions frontiersin.org.

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | LaPO₄ |

| Lanthanum hydroxide | La(OH)₃ |

| Lanthanum carbonate | La₂(CO₃)₃ |

| Lanthanum oxalate | La₂(C₂O₄)₃ |

| α-Titanium Hydrogen Phosphate | α-Ti(HPO₄)₂·H₂O |

| Sodium Chloride | NaCl |

Applications in Advanced Materials Science

Luminescent Materials and Phosphors

Lanthanum(III) phosphate (B84403) serves as an excellent host material for phosphors due to its high thermal and chemical stability. nih.gov When doped with rare-earth elements, it exhibits tunable luminescent properties, making it suitable for a range of optical applications. nanorh.com

The luminescence of Lanthanum(III) phosphate can be tailored by introducing various rare-earth ions into its crystal lattice. These dopant ions act as luminescent centers, and the color of the emitted light is characteristic of the specific ion used.

Europium (Eu³⁺): Doping with Europium(III) ions typically results in a strong red emission, which is crucial for producing the red color in display technologies and fluorescent lamps. stanfordmaterials.com

Terbium (Tb³⁺): Terbium(III) doping leads to a characteristic green emission and is widely utilized in phosphors for lighting and displays. stanfordmaterials.com

Cerium (Ce³⁺): Cerium(III) is known for its blue light emission when incorporated into a suitable host material. stanfordmaterials.com

Dysprosium (Dy³⁺): Dysprosium(III) doping can produce a combination of blue and yellow emissions, which can be harnessed to create white light. stanfordmaterials.com

The ability to generate different colors by selecting the appropriate rare-earth dopant makes this compound a highly versatile platform for creating a wide spectrum of phosphors.

Table 1: Emission Colors of Rare-Earth Doped this compound

| Rare-Earth Dopant | Common Emission Color |

|---|---|

| Europium (Eu³⁺) | Red |

| Terbium (Tb³⁺) | Green |

| Cerium (Ce³⁺) | Blue |

| Dysprosium (Dy³⁺) | Blue-Yellow (can result in white) |

The photophysical properties of rare-earth doped this compound are a subject of intense research. Characterization techniques are employed to understand the electronic transitions and energy transfer mechanisms that govern the luminescence.

Studies have shown that the energy transfer efficiency from Eu³⁺ ions was approximately 60% in LaPO₄:Eu³⁺/Nd³⁺ and increased to about 64% in LaPO₄:Eu³⁺/Nd³⁺/Yb³⁺. mdpi.com The energy transfer from Nd³⁺ to Yb³⁺ was found to be around 46% with 474 nm excitation. mdpi.com Such studies are crucial for designing phosphors with optimized emission characteristics for specific applications.

The tunable luminescent properties of rare-earth doped this compound make it a valuable material for various lighting and display technologies. nanorh.com Phosphors are essential components in light-emitting diodes (LEDs) to convert the primary blue or UV light from the semiconductor chip into a broad spectrum of visible light, resulting in white light. nbinno.comphosphortech.com

This compound-based phosphors are used in:

White LEDs: By combining blue-emitting LEDs with yellow-emitting phosphors or a mix of red and green-emitting phosphors, white light can be generated for general illumination. stanfordmaterials.com The stability and efficiency of these phosphors are critical for the performance and longevity of the LED products. nbinno.com

Optical Displays: The vibrant and specific colors produced by rare-earth doped phosphors are fundamental to the functioning of various display technologies, including LED and OLED displays. stanfordmaterials.com They enable the high-quality and vibrant color reproduction seen in modern screens. stanfordmaterials.com

The high refractive index and thermal stability of this compound contribute to its suitability for these demanding applications. nih.gov

Catalysis

This compound also exhibits significant catalytic activity in a variety of organic reactions, which is attributed to its surface properties and the presence of acidic sites. nanorh.com

This compound nanoparticles have been shown to act as effective catalysts in several chemical transformations due to their high surface area and stability. nanorh.com They are utilized in industrial processes such as:

Hydrocracking: This process involves the breaking down of large hydrocarbon molecules into smaller, more valuable ones.

Oxidation Reactions: Lanthanum phosphate can catalyze the oxidation of various organic substrates. nanorh.com

Furthermore, lanthanum-based catalysts are effective in transesterification reactions, which are important in the production of biodiesel. nih.govrsc.org

The catalytic performance of this compound is closely linked to its acidic properties. The surface of the material possesses both Brønsted and Lewis acid sites, which can participate in catalytic cycles.

Lewis Acidity: The lanthanum ions (La³⁺) on the surface can act as Lewis acid sites, accepting electron pairs from reactant molecules. This interaction is a key step in the catalytic hydrolysis of phosphate esters, where the Lewis acid-base reaction between the surface La active sites and the phosphate groups initiates the reaction. acs.org

Brønsted Acidity: The presence of phosphate groups can give rise to Brønsted acidity, which involves the donation of protons.

The combination of both Lewis and Brønsted acidity makes this compound a versatile catalyst for a range of acid-catalyzed reactions. nih.gov The nature and number of these active sites can be influenced by the synthesis method and any subsequent treatments of the material.

Advanced Ceramics and High-Performance Materials

This compound is a key component in the development of advanced ceramics due to its high melting point, phase stability at high temperatures, and low thermal conductivity ijsrset.com. It is considered a soft ceramic material, making it suitable for creating tough ceramic coatings for high-temperature use ijsrset.com.

Applications in this area include:

High Emissivity Coatings: A novel high emissivity ceramic coating has been developed using a this compound-based ceramic pigment. These coatings, applied to substrates like alumina (B75360) and stainless steel, achieved average spectral emissivities above 0.9 in the wavelength range of 0.7 to 2.5 µm ijsrset.com.

Machinable Ceramics: Alumina-lanthanum phosphate composites have been created for biomedical applications. The addition of this compound imparts machinability to the typically hard alumina ceramic by inducing interfacial debonding and crack deflection researchgate.net.

Low Thermal Conductivity Nanocomposites: LaPO₄–ZrO₂ (zirconia) nanocomposites exhibit very low thermal conductivity values, around 1 W m⁻¹ K⁻¹, which makes them highly effective for high-temperature thermal insulation applications rsc.org.

Adsorbents: La(III)-loaded granular ceramics have been developed for the effective removal of phosphorus from aqueous solutions researchgate.netmdpi.com.

Electrolytes in Solid-State Batteries

In the pursuit of safer and more efficient energy storage, this compound is a constituent of advanced solid electrolytes for solid-state batteries. A prominent example is the crystalline compound Lithium Lanthanum Titanate Phosphate (LATP), which combines lithium, lanthanum, titanium, and phosphate in a stable structure samaterials.com. LATP is an excellent ionic conductor, making it a prime candidate for a solid electrolyte, offering a safer, more stable alternative to flammable conventional liquid electrolytes samaterials.com.

Key properties of LATP solid electrolytes include:

High Ionic Conductivity: LATP exhibits high ionic conductivity, often exceeding 10⁻⁴ S/cm at room temperature, which is crucial for the efficiency of solid-state batteries samaterials.com.

Wide Electrochemical Stability Window: This property enhances battery stability and minimizes undesirable reactions between the electrolyte and electrodes samaterials.com.

Good Mechanical Strength: LATP's robustness helps maintain the structural integrity of the battery during charge and discharge cycles samaterials.com.

These phosphate-based solid electrolytes are key components in the development of all-solid-state batteries, which have the potential to surpass conventional lithium-ion batteries in energy density, charging speed, and safety samaterials.comneicorporation.com.

| Property | Value/Description | Significance |

|---|---|---|

| Ionic Conductivity | > 10⁻⁴ S/cm at room temperature samaterials.com | Enables efficient ion transport for battery operation. |

| Electrochemical Stability | Wide stability window samaterials.com | Reduces risk of side reactions, enhancing battery safety and lifespan. |

| State | Solid samaterials.com | Eliminates risk of leakage and combustion associated with liquid electrolytes. |

| Mechanical Properties | Robust mechanical strength samaterials.com | Ensures structural integrity during cycling. |

Optoelectronic Devices

This compound is utilized in optoelectronic devices, primarily for its luminescent properties and stability. Its high refractive index and stability at high temperatures make it a suitable candidate for use in display lamps and plasma display panel (PDP) devices nih.gov.

When prepared as nanoparticles, LaPO₄ can act as a promising blue phosphor for lighting technology nih.gov. The emission spectrum of LaPO₄ shows a broad emission band at 368 nm and a shoulder at 465 nm, producing a blue color when excited by ultraviolet light nih.gov. Furthermore, when activated with other rare-earth ions, such as Thulium (Tm³⁺), this compound serves as an alternative to commonly used blue phosphors in PDPs. Tm³⁺-activated LaPO₄ exhibits a narrow band emission in the blue region, peaking at 452 nm capes.gov.br. Doping with Terbium (Tb³⁺) also yields materials with valuable luminescent properties researchgate.net.

Thermal Barrier Coatings

Thermal barrier coatings (TBCs) are critical for protecting metallic components in high-temperature environments like gas turbines. This compound is a component of novel materials being developed for these applications. A composite of lanthanum phosphate and lanthanum zirconate (LaPZ) has been synthesized as a potential TBC material bohrium.com. This composite powder, containing cubic pyrochlore (B1171951) La₂Zr₂O₇ and monoclinic LaPO₄, shows stable thermal expansion up to 1400°C, indicating its suitability for TBCs bohrium.com.

The key advantage of using lanthanum-based materials like lanthanum zirconate and lanthanum phosphate in TBCs is their low thermal conductivity and high thermal stability compared to traditional TBC systems bohrium.comeuropean-coatings.com. For instance, LaPO₄-ZrO₂ nanocomposites have very low thermal conductivity, making them effective for thermal insulation rsc.org.

| Composite (Molar Ratio LaP:Zirconia) | Coefficient of Thermal Expansion (CTE) (0 to 1400°C) |

|---|---|

| LaPZ 1 (1:1) | ~8.97 × 10⁻⁶ K⁻¹ |

| LaPZ 2 (1:2) | ~9.15 × 10⁻⁶ K⁻¹ |

Magnetic Materials (via doping with magnetic ions)

While pure this compound is not magnetic, materials derived from lanthanide-phosphonate structures can exhibit interesting magnetic properties when they incorporate magnetic rare-earth ions. Research into metal phosphonates has been driven by the availability of building blocks for functional materials with useful magnetic properties mdpi.com.

Specifically, 4f-phosphonate molecular cages are studied for the magnetic anisotropies of the lanthanide ions and the weak coupling between them. When an isotropic magnetic ion like Gadolinium(III) (Gd³⁺) is incorporated into a lanthanide phosphonate (B1237965) cluster, the resulting material can display a significant magnetocaloric effect, which is of interest for magnetic refrigeration applications mdpi.com. Magnetic measurements on a Gd(III)-containing amino-phosphonate complex suggest antiferromagnetic interactions between the Gd(III) centers at low temperatures mdpi.com.

Environmental Remediation Research

Phosphate (B84403) Removal from Aqueous Systems

Lanthanum(III) phosphate plays a crucial role in environmental remediation, primarily through the removal of excess phosphate from water bodies to combat eutrophication. This is achieved by leveraging the strong affinity of lanthanum ions for phosphate ions, leading to the formation of highly insoluble lanthanum phosphate (LaPO₄). Various lanthanum-based materials are being researched and applied for this purpose, demonstrating high efficiency in sequestering phosphate from aqueous environments.

The performance of lanthanum-based adsorbents in removing phosphate is notable for their high adsorption capacities. These materials are designed to maximize the available surface area and active sites for phosphate binding. For instance, lanthanum-modified mesoporous silica (B1680970) has demonstrated a maximum adsorption capacity of 27.98 mg/g. Similarly, lanthanum-doped biochar has shown a capacity of 46.37 mg/g. Porous La-based adsorbents, composed of highly dispersed La(OH)₃ on amino-functionalized nanowires, have achieved an even greater adsorption capacity of 173.3 mg P g⁻¹. Research has also highlighted the superior performance of lanthanum hydroxide (B78521) (La(OH)₃) over lanthanum oxide (La₂O₃), with the former exhibiting a maximum adsorption capacity of 107.53 mg/g compared to 46.95 mg/g for the latter. Another promising adsorbent, lanthanum-modified sludge-based biochar (La-SBBC), has recorded a maximum adsorption capacity of 152.77 mg/g.

Interactive Table: Adsorption Capacities of Various Lanthanum-Based Adsorbents for Phosphate

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Lanthanum-modified mesoporous silica | 27.98 |

| Lanthanum-doped biochar | 46.37 |

| Porous La-based adsorbent (La(OH)₃/CK-DETA) | 173.3 (as P) |

| Lanthanum hydroxide (La(OH)₃) | 107.53 |

| Lanthanum oxide (La₂O₃) | 46.95 |

Kinetic studies of phosphate adsorption onto lanthanum-based materials frequently indicate that the process is well-described by the pseudo-second-order kinetic model. This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and phosphate ions. Adsorption equilibrium is often reached rapidly, with some studies showing that phosphate adsorption can be completed within 50 minutes.

The adsorption isotherm data for phosphate on lanthanum-based materials commonly fit the Langmuir isothermal model well. This model assumes monolayer adsorption onto a homogeneous surface. Thermodynamic studies have revealed that the phosphate adsorption process is typically spontaneous and often endothermic in nature. A negative Gibbs free energy (ΔG°) value confirms the spontaneous nature of the adsorption, while a positive enthalpy change (ΔH°) indicates that the process is endothermic, meaning that higher temperatures can favor adsorption. The positive entropy change (ΔS°) observed in some studies suggests increased randomness at the solid-liquid interface during adsorption.

The effectiveness of lanthanum-based materials for phosphate removal is influenced by several environmental factors. The pH of the solution is a critical parameter, with optimal phosphate removal typically occurring within a pH range of 3 to 7. Within a pH range of 3 to 6, the La-phosphate complex is found to be stable with no detectable phosphate release. The dominant form of phosphate in the water changes with pH, which in turn affects the adsorption mechanism.

The presence of coexisting anions can also impact phosphate adsorption. However, studies have shown that common anions such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻) often have a negligible effect on phosphate adsorption by lanthanum-based materials, indicating a high selectivity for phosphate. This selectivity is attributed to the strong affinity between lanthanum and phosphate.

Natural organic matter (NOM), such as humic and fulvic acids, can interfere with phosphate binding to lanthanum-based adsorbents. The presence of NOM can decrease the phosphate-binding ability, with this effect being more pronounced at higher pH levels. However, some research suggests that the carrier material in lanthanum-modified adsorbents, such as bentonite (B74815) clay, can shield the lanthanum from interactions with NOM, thereby preserving its capacity for phosphate capture.

A key advantage of many lanthanum-based adsorbents is their potential for regeneration and reuse, which is crucial for their economic viability and sustainability. Regeneration is typically achieved by desorbing the captured phosphate from the adsorbent material. The use of a sodium hydroxide (NaOH) solution is a common and effective method for regeneration.

Studies have demonstrated the high reusability of these materials. For example, after four regeneration cycles, a porous La-based adsorbent was able to maintain a phosphate removal rate of 85%. Another study showed that after five adsorption-desorption cycles, a lanthanum-based adsorbent retained over 80% of its initial phosphate removal percentage. Similarly, lanthanum(III) encapsulated chitosan-montmorillonite composite maintained a re-adsorption efficiency of 80% after the fifth cycle. Lanthanum-modified sludge-based biochar also showed good reusability, maintaining 76.6% of its original phosphate removal efficiency after six cycles.

Lanthanum-based adsorbents have shown significant promise in real-world applications for treating phosphate-contaminated water from various sources, including industrial effluents, domestic sewage, and natural water bodies. In a study on wastewater from the Xiang Jiang River, a La(OH)₃-modified magnetic nanocomposite reduced the phosphate concentration from 1.17 mg/L to 0.05 mg/L within 20 minutes.

The primary driver for phosphate removal from water bodies is the control of eutrophication, a process where excessive nutrient enrichment leads to harmful algal blooms, oxygen depletion, and degradation of aquatic ecosystems. Lanthanum-based materials are a key component of strategies aimed at mitigating eutrophication. By effectively binding with phosphate to form insoluble and biologically unavailable lanthanum phosphate, these materials reduce the concentration of this limiting nutrient in the water column.

Lanthanum-modified bentonite has been applied to eutrophic lakes to not only reduce phosphorus concentrations in the water but also to control the release of phosphorus from sediments, which is a major internal source of nutrients. The use of slow-release lanthanum composites in ponds has been shown to reduce both nitrate and phosphate concentrations, minimize algae and weeds, and increase dissolved oxygen levels. These interventions represent a targeted chemical approach to restore the health of eutrophic water bodies.

Removal of Heavy Metals from Water and Soil

Lanthanum-based materials, including this compound, are effective in the removal of heavy metals from aqueous environments and soil. These materials act as adsorbents to immobilize and capture contaminants such as cadmium (Cd), lead (Pb), and arsenic (As). mdpi.com The primary mechanisms involved in the removal of heavy metals by lanthanum-modified composites include electrostatic attraction, ion exchange, complexation, and precipitation. researchgate.net

Research on a lanthanum-modified phosphogypsum red mud composite (L-PR) has shown significant capabilities for the simultaneous removal of Cd(II) and As(V) from aqueous solutions. researchgate.net The adsorption process is influenced by factors such as pH, with the composite demonstrating effectiveness over a range of pH values. researchgate.net Kinetic studies have indicated that the adsorption of Cd(II) and As(V) by L-PR follows a pseudo-second-order model, suggesting a chemisorption process. researchgate.net The adsorption of Cd(II) is primarily driven by complexation and precipitation, while the removal of As(V) is dominated by ion exchange and complexation. researchgate.net

In soil, the application of such lanthanum-modified materials has been shown to significantly reduce the bioavailability of heavy metals. For instance, the use of L-PR in soil contaminated with cadmium and arsenic resulted in a substantial decrease in the available concentrations of these toxic elements. researchgate.netmdpi.com This is achieved by inducing the transformation of the more mobile and bioavailable forms of Cd(II) and As(V) into more stable, residual forms that are less likely to be taken up by plants or leach into groundwater. researchgate.netmdpi.com

Table 1: Reduction of Available Heavy Metal Concentrations in Soil Using a Lanthanum-Modified Composite

| Heavy Metal | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Cadmium (Cd) | Variable | Reduced | 86.01% |

| Arsenic (As) | Variable | Reduced | 27.80% |

Radioactive Material Removal from Wastewater and Soil (e.g., Radium isotopes)

This compound nanoparticles have been investigated for their potential to act as carriers for radium isotopes, which are of interest in targeted alpha therapy but also pose an environmental concern. nih.govornl.gov The strong and stable crystal lattice of lanthanum phosphate makes it a suitable host for incorporating and retaining radioactive elements.

A study focused on the synthesis of this compound nanoparticles containing Radium-223 (²²³Ra) and Radium-225 (²²⁵Ra) demonstrated their effectiveness in retaining these isotopes. nih.govornl.gov The research involved creating core nanoparticles and core-shell nanoparticles with additional layers of non-radioactive lanthanum phosphate. The core-shell structures showed significantly improved retention of the parent radium isotopes and their decay products. nih.govornl.gov

For instance, core this compound nanoparticles retained up to 88% of ²²³Ra over a 35-day period. nih.govornl.gov However, the core-shell nanoparticles with two additional layers demonstrated a retention of over 99.9% for ²²³Ra over 27 days. nih.govornl.gov Similarly, for the ²²⁵Ra/²²⁵Ac parent isotopes, the retention in the core-shell nanoparticles was greater than 99.98% over 35 days. nih.govornl.gov These findings suggest that lanthanum phosphate-based materials could be effective in sequestering radium isotopes from contaminated wastewater or soil, preventing their migration into the environment.

Table 2: Retention of Radium Isotopes in this compound Nanoparticles

| Nanoparticle Structure | Isotope | Retention (%) | Time Period (days) |

|---|---|---|---|

| Core | ²²³Ra | Up to 88% | 35 |

| Core + 2 Shells | ²²³Ra | >99.9% | 27 |

| Core + 2 Shells | ²²⁵Ra/²²⁵Ac | >99.98% | 35 |

Soil Remediation Applications

This compound plays a crucial role in broader soil remediation applications, primarily through the immobilization of contaminants. mdpi.com When lanthanum-containing compounds are introduced into the soil, lanthanum ions can react with phosphate ions present in the soil solution to form highly insoluble lanthanum phosphate precipitates. mdpi.com This process effectively locks up phosphate, which can be a nutrient pollutant, but the same principle applies to the immobilization of other contaminants.

Lanthanum can also adsorb onto soil particles, creating a surface that is active for complexing with various contaminants, thereby reducing their mobility and bioavailability. mdpi.com The application of lanthanum-modified materials can significantly decrease the concentration of available pollutants in the soil. For example, a lanthanum-modified composite derived from phosphogypsum and red mud has been shown to be highly effective in immobilizing cadmium and arsenic in contaminated soils. researchgate.netmdpi.com

The mechanisms behind this immobilization include the transformation of non-stable forms of heavy metals into more stable residual forms through processes like precipitation and complexation. researchgate.net This approach to soil remediation is promising as it offers a method to passivate contaminants in-situ, reducing the risks associated with their presence in the environment. researchgate.net

Drug Delivery Systems (as carriers)

This compound nanoparticles (LaPO₄ NPs) are being explored as carriers in drug delivery systems due to their biocompatibility and ability to facilitate controlled release. nanorh.commdpi.com Research into lanthanum-doped phosphate glass nanoparticles has demonstrated their potential for sustained drug delivery. researchgate.net

One study focused on loading the antibiotic ciprofloxacin (B1669076) onto these nanoparticles. The incorporation of lanthanum oxide into the phosphate glass nanoparticle matrix resulted in a prolonged drug release profile compared to the base glass. This sustained release pattern suggests the potential for applications in localized treatments, such as for osteomyelitis. researchgate.net The biocompatibility of these nanoparticles makes them suitable candidates for carrying and releasing therapeutic agents to specific sites within the body. nanorh.com

| Nanoparticle Composition | Sustained Release Duration |

|---|---|

| Phosphate Glass (No Lanthanum) | 20 days |

| Lanthanum-Doped Phosphate Glass (5 and 10 mol% La₂O₃) | Up to 28 days |

Biomedical Imaging Applications (e.g., optical imaging, fluorescence microscopy)

The intrinsic luminescent properties of this compound nanoparticles make them candidates for use as imaging agents in various biomedical applications. nanorh.comresearchgate.net When doped with other rare earth elements, these nanoparticles can function as phosphors, a property that is being explored for optical imaging techniques, including fluorescence microscopy. nanorh.com Their potential use as biomarkers is also an area of active investigation. researchgate.net

Targeted Alpha Therapy (as carriers for radioisotopes)

This compound nanoparticles are being extensively studied as carriers for alpha-emitting radioisotopes in a strategy known as Targeted Alpha Therapy (TAT). nih.govornl.gov TAT aims to deliver highly cytotoxic alpha particles to cancer cells with minimal damage to surrounding healthy tissue. nih.govnih.govwvu.edu The challenge lies in retaining not only the parent radioisotope but also the series of daughter radionuclides produced during its decay chain at the target site. nih.gov

Research has shown that LaPO₄ NPs can effectively carry in-vivo generator radionuclides like Radium-223 (²²³Ra), Radium-225 (²²⁵Ra), and Actinium-225 (²²⁵Ac). nih.govornl.gov Studies using core and core-shell LaPO₄ nanoparticles have demonstrated high retention of both parent and daughter isotopes. For instance, core-shell nanoparticles significantly improved the retention of ²²³Ra and its daughter, Lead-211 (²¹¹Pb), to over 99.9% over 27 days. nih.govornl.gov Similarly, high retention rates were observed for ²²⁵Ra and its parent, ²²⁵Ac. nih.govornl.gov These findings suggest that LaPO₄ NPs are promising carriers for delivering a sustained and localized dose of alpha radiation to tumors. nih.gov

| Nanoparticle Type | Radioisotope | Retention Rate | Time Period |

|---|---|---|---|

| Core LaPO₄ NPs | ²²³Ra | Up to 88% | 35 days |

| Core+2 Shells LaPO₄ NPs | ²²³Ra and ²¹¹Pb (daughter) | >99.9% | 27 days |

| Core+2 Shells LaPO₄ NPs | ²²⁵Ra/²²⁵Ac (parents) | >99.98% | 35 days |

| Core+2 Shells LaPO₄ NPs | ²²¹Fr and ²¹³Bi (daughters) | ~80% | 35 days |

Research on Interactions with Biological Systems

The interaction of this compound with biological components is a critical area of research, underpinning its potential applications and biocompatibility.

In the field of bone tissue engineering, composite scaffolds made of this compound and chitosan (B1678972) (CS) have shown significant promise for repairing bone defects. nih.govbohrium.comnih.gov Research indicates that these LaPO₄/CS scaffolds promote the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). nih.govnih.gov

The mechanism appears to involve the lanthanum element within the scaffold activating the Wnt/β-catenin signaling pathway. nih.govnih.gov This activation leads to the high expression of genes related to bone formation, such as alkaline phosphatase, osteocalcin (B1147995), and Collagen I. nih.govnih.gov In studies using rat models with cranial defects, the LaPO₄/CS scaffolds not only accelerated bone generation but also enhanced collagen fiber deposition at the defect site. nih.govbohrium.comnih.gov The interconnected macroporous structure of the scaffolds also supports cell adhesion and tissue in-growth, further contributing to their osteoconductive properties. nih.govnih.gov

Biocompatibility is a prerequisite for any material intended for medical use. Studies on this compound, particularly in composite forms, have shown favorable results. For instance, LaPO₄/chitosan scaffolds have demonstrated no obvious toxicity in rat models. nih.govnih.gov

Similarly, cytotoxicity tests on lanthanum-doped phosphate glass nanoparticles have indicated good biocompatibility. When tested against BHK fibroblast cells, nanoparticles with 10 mol% lanthanum oxide (PL10) showed over 97% cell viability. Even at higher concentrations where a mild reduction in viability was observed, the presence of lanthanum appeared to improve cell viability compared to the base phosphate glass nanoparticles. researchgate.net

While this compound itself is studied for its biocompatibility, research into the effects of lanthanum ions (La³⁺) on the nervous system provides a broader context for understanding the biological interactions of lanthanum. Studies, often using lanthanum salts like lanthanum chloride, have investigated the mechanisms of neurotoxicity. mdpi.comresearchgate.net